6-Fluoro-4-methylquinazolin-2-amine: A Privileged Scaffold for Next-Generation Kinase Inhibitors
6-Fluoro-4-methylquinazolin-2-amine: A Privileged Scaffold for Next-Generation Kinase Inhibitors
Introduction: The Strategic Role of 2-Aminoquinazolines
In modern medicinal chemistry, the quinazoline core is universally recognized as a "privileged scaffold," particularly in the development of targeted oncology therapeutics. While 4-anilinoquinazolines (e.g., gefitinib, erlotinib) have historically dominated the landscape of epidermal growth factor receptor (EGFR) inhibitors, the 2-aminoquinazoline chemotype has recently emerged as a highly versatile framework for targeting a broader spectrum of kinases, including Cyclin-Dependent Kinases (CDKs) and Hematopoietic Progenitor Kinase 1 (HPK1) [1, 2].
6-Fluoro-4-methylquinazolin-2-amine (CAS: 171003-71-7) represents a highly optimized building block within this class. By pre-installing specific electronic and steric modifiers (a 6-fluoro group and a 4-methyl group) onto the quinazoline core, this intermediate allows drug discovery teams to bypass traditional "potency-ADME trade-offs"—simultaneously achieving sub-nanomolar target affinity and robust metabolic stability.
Chemical Structure and Physicochemical Properties
The physical and electronic properties of 6-fluoro-4-methylquinazolin-2-amine dictate its behavior both in synthetic workflows and in biological systems. The table below summarizes its core quantitative data.
| Property | Value | Causality / Significance |
| Chemical Name | 6-Fluoro-4-methylquinazolin-2-amine | Standard IUPAC nomenclature. |
| CAS Number | 171003-71-7 | Unique identifier for commercial sourcing. |
| Molecular Formula | C9H8FN3 | Indicates a low molecular weight building block. |
| Molecular Weight | 177.18 g/mol | Highly ligand-efficient; leaves ample "molecular weight budget" for further elaboration. |
| SMILES | Cc1nc(N)nc2ccc(F)cc12 | Useful for computational docking and cheminformatics. |
| H-Bond Donors | 1 (Primary Amine) | Critical for bidentate hinge-binding in kinase ATP pockets. |
| H-Bond Acceptors | 3 (N, N, F) | Facilitates water-mediated interactions and backbone binding. |
Mechanistic Rationale of Substitutions
Every functional group on this molecule serves a distinct, causal purpose in drug design:
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The 2-Amino Group (Hinge Binder): The primary amine, in concert with the adjacent N1 pyrimidine nitrogen, forms a highly conserved bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region (e.g., Leu23/Phe93/Gly95 in HPK1) [1].
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The 6-Fluoro Substitution (Metabolic Shield): The 6-position of the quinazoline ring is highly electron-rich and notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9). Substituting a hydrogen atom with a highly electronegative fluorine atom blocks this metabolic hotspot. Furthermore, the electron-withdrawing nature of fluorine lowers the pKa of the pyrimidine nitrogens, which can reduce off-target basicity-driven toxicity and improve membrane permeability [4].
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The 4-Methyl Substitution (Steric Director): The methyl group restricts the conformational flexibility of the core and forces the molecule to project into the hydrophobic pocket adjacent to the ATP-binding site, enhancing target selectivity [2].
Figure 1: Logical relationship of structural modifications and their biological causality.
Synthesis Methodology: Acid-Mediated [4+2] Annulation
To ensure high scientific integrity and reproducibility, the synthesis of 6-fluoro-4-methylquinazolin-2-amine relies on a self-validating acid-mediated annulation protocol. This method utilizes 1-(2-amino-5-fluorophenyl)ethan-1-one (2-amino-5-fluoroacetophenone) and cyanamide as starting materials [3].
Step-by-Step Protocol
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Reagent Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent (e.g., 10 mmol) of 1-(2-amino-5-fluorophenyl)ethan-1-one and 1.5 equivalents of cyanamide in anhydrous dimethylacetamide (DMA) or a suitable alcoholic solvent.
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Acid Catalysis: Add 2.0 equivalents of methanesulfonic acid (MsOH) dropwise.
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Causality: The strong Brønsted acid protonates the cyanamide, rendering it highly electrophilic. This is necessary because the aniline nitrogen of the starting material is weakly nucleophilic due to the electron-withdrawing 5-fluoro group.
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Cyclization & Dehydration: Heat the reaction mixture to 110–135 °C for 6 to 9 hours.
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Causality: Elevated temperatures overcome the activation energy barrier required for the intermediate guanidine-like species to undergo intramolecular nucleophilic attack on the ketone carbonyl, followed by dehydration to yield the fully aromatized pyrimidine ring.
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Aqueous Quench: Cool the mixture to room temperature and pour it slowly into ice-cold distilled water (50 mL per gram of starting material).
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Neutralization & Precipitation: Slowly add saturated aqueous sodium bicarbonate ( NaHCO3 ) until the pH reaches 8.0. The free base of the quinazoline will precipitate as a solid.
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Isolation: Collect the crude product via vacuum filtration. Wash the filter cake with cold water to remove residual acid and DMA. Recrystallize from ethanol/water to yield pure 6-fluoro-4-methylquinazolin-2-amine.
Figure 2: Step-by-step synthetic workflow for 6-fluoro-4-methylquinazolin-2-amine.
Biological Evaluation: TR-FRET Kinase Assay Protocol
Once the 6-fluoro-4-methylquinazolin-2-amine core is elaborated into a final drug candidate (e.g., via cross-coupling at the 2-amino position), it must be evaluated for kinase inhibitory activity. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard due to its self-validating nature.
Step-by-Step Protocol
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Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the quinazoline derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler.
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Enzyme-Substrate Incubation: Add 5 µL of a master mix containing the target kinase (e.g., HPK1) and a biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Incubate for 15 minutes to allow compound binding.
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Reaction Initiation: Add 5 µL of ATP solution (at the apparent Km value for the specific kinase) to initiate the phosphorylation reaction. Centrifuge the plate briefly and incubate at room temperature for 60 minutes.
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Reaction Termination & Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
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Signal Readout: Incubate for 60 minutes in the dark. Read the plate on a microplate reader capable of TR-FRET (excitation at 337 nm).
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Causality: The time-resolved nature of the measurement introduces a delay (e.g., 50 µs) before reading the emission. This allows short-lived background autofluorescence from the small molecule library to decay, ensuring that the measured 665 nm / 615 nm emission ratio is strictly representative of true kinase inhibition, thereby preventing false positives.
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References
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Wan, B., et al. (2025). Structure-Guided Optimization of 2-Aminoquinazoline Hematopoietic Progenitor Kinase 1 Inhibitors for Improved Oral Bioavailability and Synergistic Antitumor Immunity. Journal of Medicinal Chemistry. URL: [Link]
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Bathini, Y., et al. (2005). 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. URL: [Link]
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Li, F., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules (MDPI). URL: [Link]
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Li, F., et al. (2020). Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one as a Potent and Selective PI3Kδ Inhibitor. Journal of Medicinal Chemistry. URL: [Link]
